molecular formula C16H25N5 B11743741 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11743741
M. Wt: 287.40 g/mol
InChI Key: HEUUQNXGRZAEON-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its dual pyrazole moieties, exhibits interesting chemical and biological activities, making it a subject of significant scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl-pyrazole moiety, followed by the reaction with propyl-pyrazole . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process would typically be optimized for cost-effectiveness and efficiency, employing robust reaction conditions and purification techniques to obtain the desired product in high purity .

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine stands out due to its dual pyrazole structure, which imparts unique chemical reactivity and biological activity. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C16H25N5/c1-2-8-20-9-7-15(19-20)12-17-10-14-11-18-21(13-14)16-5-3-4-6-16/h7,9,11,13,16-17H,2-6,8,10,12H2,1H3

InChI Key

HEUUQNXGRZAEON-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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